![molecular formula C15H16N2O2S B4512508 2-oxo-N-[2-(2-thienyl)ethyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512508.png)
2-oxo-N-[2-(2-thienyl)ethyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide
Overview
Description
The compound “2-oxo-N-[2-(2-thienyl)ethyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide” is a complex organic molecule. It has a molecular formula of C15H15NO2S2 and an average mass of 305.415 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a pyridine ring fused with a cyclopentane ring, along with a thiophene ring attached via an amide linkage . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, boiling point, etc., are not available in the literature. These properties can be determined experimentally or predicted using computational chemistry tools .Scientific Research Applications
- 2-oxo-N-[2-(2-thienyl)ethyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide exhibits antiproliferative effects. Researchers have investigated its potential as an anticancer agent by inhibiting cell growth and proliferation . Further studies are needed to explore its mechanism of action and specific cancer types it may target.
- This compound serves as a building block in synthetic chemistry. Its unique structure with a thienyl group and a pyridine ring makes it valuable for designing novel molecules. Researchers can modify its functional groups to create derivatives with specific properties .
- Medicinal chemists explore derivatives of this compound for drug development. By tweaking its structure, they aim to enhance bioavailability, selectivity, and pharmacokinetics. Potential applications include antiviral, antibacterial, or anti-inflammatory drugs .
- Researchers use this compound to investigate biological processes. Its interaction with enzymes, receptors, or cellular pathways can provide insights into disease mechanisms. For example, it might serve as a probe to study specific protein targets .
- The thienyl group in this compound imparts interesting photophysical properties. Scientists study its fluorescence, phosphorescence, and photochemical behavior. Applications range from sensors to optoelectronic devices .
- Due to its unique structure, this compound could find applications in materials science. Researchers explore its use in organic semiconductors, liquid crystals, or conductive polymers. Its π-conjugated system may contribute to electronic properties .
Antiproliferative Activity
Synthetic Chemistry
Medicinal Chemistry
Biological Studies
Photophysical Properties
Materials Science
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
2-oxo-N-(2-thiophen-2-ylethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(16-7-6-11-4-2-8-20-11)12-9-10-3-1-5-13(10)17-15(12)19/h2,4,8-9H,1,3,5-7H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXUZXHNADOLBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2)C(=O)NCCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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